![molecular formula C26H27ClN2O5S B3006034 Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1052534-87-8](/img/structure/B3006034.png)

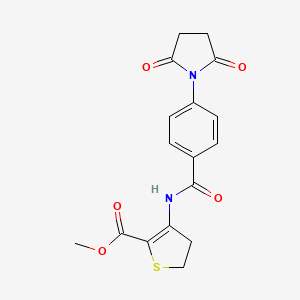

Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic molecule that is likely to have been synthesized through multi-step organic reactions. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized, which can give insights into the possible synthetic routes and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a dihydrothieno[2,3-c]pyridine core, which is then further modified by coupling with aromatic aldehydes to afford Schiff base compounds . Similarly, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods suggest that the compound could be synthesized through a combination of condensation, cyclization, and substitution reactions.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis has been used to determine the crystal and molecular structure of similar compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . These techniques would likely be applicable to the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds have been shown to undergo various chemical reactions. For instance, the amino-imino derivative was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives on treatment with different nucleophilic reagents . These findings suggest that the compound may also be reactive towards nucleophiles and could potentially be used as a precursor for the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined through elemental analysis and spectroscopic data . Thermal analysis can provide information on the stability and decomposition patterns of the compounds . The presence of intramolecular hydrogen bonds can influence the melting points and solubility of these compounds . These methods would be relevant for determining the physical and chemical properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- The compound has been used in the synthesis of new heterocycles, showcasing its versatility as a building block. For instance, it was utilized in the preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticancer Research

- Research into its derivatives has shown potential in anticancer applications. For example, compounds derived from a similar ethyl carboxylate demonstrated potent activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).

Crystal Structure Analysis

- The compound's derivatives have been analyzed for their crystal structures. One such derivative, (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, provided insights into intramolecular and intermolecular hydrogen bonds, contributing to the field of crystallography (Chen, Hong, Liu, & Ming-guo, 2012).

Synthetic Chemistry Applications

- The compound has been a key player in the synthesis of various pyridine and thiazepine derivatives. These syntheses often involve reactions under microwave-assisted conditions, indicating its utility in modern synthetic methodologies (Faty, Youssef, & Youssef, 2011).

Development of Antiallergic Agents

- Derivatives of this compound have been investigated for their potential as antiallergic agents. This research contributes to the ongoing search for new and effective treatments for allergic reactions (Görlitzer & Kramer, 2000).

Antimicrobial Activity

- Compounds structurally related to Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride have shown antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 6-benzyl-2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5S.ClH/c1-2-31-26(30)23-18-12-13-28(14-17-8-4-3-5-9-17)15-22(18)34-25(23)27-24(29)21-16-32-19-10-6-7-11-20(19)33-21;/h3-11,21H,2,12-16H2,1H3,(H,27,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDRKAFNRGIUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3005952.png)

![8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3005953.png)

![2-(3-Prop-2-enoyl-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B3005956.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetamide](/img/structure/B3005957.png)

![7-(4-bromophenyl)-N-(4-isopropylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005958.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005960.png)

![1-(methylsulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)piperidine-4-carboxamide](/img/structure/B3005964.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)

![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)